molecular formula C11H10ClNS B1353121 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole CAS No. 91349-33-6

4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole

Cat. No.: B1353121
CAS No.: 91349-33-6
M. Wt: 223.72 g/mol
InChI Key: QSHYGLAZPRJAEZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chloromethyl group at the 4-position and a 2-methylphenyl group at the 2-position of the thiazole ring

Scientific Research Applications

4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzylamine with carbon disulfide and chloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiazole ring can participate in redox reactions, although these are less common.

    Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles, which can be further functionalized for specific applications.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the thiazole ring.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby disrupting biological processes. The molecular targets and pathways involved vary but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenyl)-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    4-(Bromomethyl)-2-(2-methylphenyl)-1,3-thiazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity in substitution reactions.

    2-(2-Methylphenyl)-4-methyl-1,3-thiazole:

Uniqueness

4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHYGLAZPRJAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409120
Record name 4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91349-33-6
Record name 4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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